ML-7

MLCK inhibition kinase selectivity smooth muscle contraction

ML-7 (hydrochloride) is a cell-permeable, ATP-competitive myosin light chain kinase (MLCK) inhibitor offering a Ki of 0.3 μM and a 70- to 140-fold selectivity window over PKA and PKC. It provides 10-fold greater potency than its parent compound ML-9, ensuring clean MLCK-dependent phenotypic interpretation. Documented in vivo efficacy at 1 mg/kg (i.p.) in TBI models and functional recovery in myocardial I/R injury establish its utility in neuroinflammation and cardiovascular research. Select this compound for unambiguous pathway interrogation and benchmark novel MLCK inhibitors with confidence.

Molecular Formula C15H17IN2O2S
Molecular Weight 416.3 g/mol
CAS No. 110448-33-4
Cat. No. B1676663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-7
CAS110448-33-4
Synonyms1-(5-iodonaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride
5-iodonaphthalene-1-sulfonyl homopiperazine
ML 7
ML-7
ML7 compound
Molecular FormulaC15H17IN2O2S
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl
InChIInChI=1S/C15H17IN2O2S/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18/h1-2,4-7,17H,3,8-11H2
InChIKeyGEHJIACZUFWBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML-7 (CAS 110448-33-4) Procurement Guide: MLCK Inhibitor Technical Specifications and Differential Positioning


ML-7 (hydrochloride) is a naphthalene sulphonamide derivative that functions as a selective, cell-permeable, reversible, and ATP-competitive inhibitor of myosin light chain kinase (MLCK) [1]. The compound exhibits a Ki value of 0.3 μM (300 nM) against smooth muscle MLCK, demonstrating inhibitory activity against both Ca²⁺-calmodulin-dependent and -independent smooth muscle MLCKs . ML-7 inhibits protein kinase A (PKA) and protein kinase C (PKC) only at substantially higher concentrations (Ki = 21 μM and 42 μM, respectively), establishing a selectivity window of approximately 70-fold over PKA and 140-fold over PKC .

ML-7 Procurement Risk Alert: Why In-Class MLCK Inhibitors Cannot Be Treated as Interchangeable Substitutes


The MLCK inhibitor class includes structurally and functionally distinct compounds with divergent potency, selectivity profiles, and off-target liabilities. ML-9 (CAS 105637-50-1), the immediate parent compound of ML-7, exhibits approximately 10-fold lower potency against MLCK (Ki ≈ 4 μM vs. 0.3 μM) and carries additional pharmacological activities including Akt kinase inhibition and autophagy induction that confound experimental interpretation [1]. Other commonly used contractility modulators such as Y-27632 (ROCK inhibitor, Ki = 140 nM for ROCK) and blebbistatin (myosin II ATPase inhibitor, IC₅₀ = 0.5-5 μM) target entirely different nodes within the cytoskeletal regulatory network, rendering them unsuitable for MLCK-specific pathway interrogation [2]. Direct substitution without verification of target engagement and selectivity introduces confounding variables that may invalidate experimental conclusions.

ML-7 Quantitative Differentiation Evidence: Head-to-Head Potency and Selectivity Data Against Comparators


ML-7 vs. ML-9 Direct Potency Comparison: 10-Fold Superior MLCK Inhibition

ML-7 exhibits 10-fold more potent inhibition of MLCK than its parent compound ML-9 . The increased potency is attributed to the substitution of the 5-chloro group in ML-9 with a 5-iodo group in ML-7 on the naphthalene sulfonamide scaffold, enhancing ATP-competitive binding to the MLCK catalytic domain.

MLCK inhibition kinase selectivity smooth muscle contraction cytoskeletal regulation

ML-7 Kinase Selectivity Profile: Quantified Selectivity Window Against PKA and PKC

ML-7 demonstrates a quantifiable selectivity window against two major serine/threonine kinases: PKA and PKC . The compound's Ki for MLCK is 0.3 μM, compared to 21 μM for PKA and 42 μM for PKC. In contrast, the comparator ML-9 exhibits a narrower selectivity margin: Ki = 4 μM (MLCK), 32 μM (PKA), and 54 μM (PKC), representing only an 8-fold selectivity window over PKA [1].

kinase selectivity PKA inhibition PKC inhibition off-target profiling

ML-7 In Vivo Efficacy: Quantitative BBB Protection in Controlled Cortical Impact Model

In a mouse model of controlled cortical impact, ML-7 administered at 1 mg/kg via intraperitoneal injection significantly reduced post-traumatic brain edema formation and intracranial hypertension, decreased blood-brain barrier permeability, and suppressed myosin light chain phosphorylation compared with vehicle-treated animals . This represents a validated in vivo application distinct from in vitro-only characterized MLCK inhibitors.

traumatic brain injury blood-brain barrier cerebral edema in vivo pharmacology

ML-7 In Vivo Cardiovascular Protection: Functional Recovery in Ischemia-Reperfusion Injury

Administration of ML-7 from 10 minutes before ischemia through the first 10 minutes of reperfusion resulted in significant recovery of heart contractility in an ischemia-reperfusion (I/R) model [1]. Proteomic analysis revealed that ML-7 treatment normalized the expression of eight proteins altered in I/R hearts, including six mitochondrial energy metabolism proteins and peroxiredoxin-2, and increased the level of succinyl-CoA ligase, a key TCA cycle enzyme [1].

ischemia-reperfusion injury cardioprotection myocardial infarction proteomics

ML-7 Solubility Profile: Practical Formulation Advantages for In Vitro and In Vivo Dosing

ML-7 demonstrates DMSO solubility of ≥90 mg/mL (198.78 mM) at 25°C , enabling preparation of high-concentration stock solutions that minimize solvent carryover into biological assays. This solubility is substantially higher than that reported for the structurally related compound ML-9, which typically requires ethanol-based formulations at lower maximum concentrations. ML-7 is also soluble in 1:1 ethanol:water (10 mg/mL) and in DMF (30 mg/mL) .

compound solubility formulation in vitro dosing solvent compatibility

ML-7 High-Confidence Application Scenarios: Evidence-Backed Research Contexts for Procurement Decisions


MLCK-Specific Pathway Interrogation in Smooth Muscle Contractility Studies

ML-7 is optimally deployed in experiments requiring selective inhibition of MLCK without confounding PKA or PKC pathway interference. The compound's 70- to 140-fold selectivity window supports clean interpretation of MLCK-dependent phenotypes in vascular smooth muscle, gastrointestinal smooth muscle, and airway smooth muscle preparations. Working concentrations of 10-40 μM are typical for in vitro studies , which remain well below concentrations required for significant PKA/PKC inhibition.

In Vivo Traumatic Brain Injury and Blood-Brain Barrier Permeability Research

ML-7 has demonstrated validated in vivo efficacy at 1 mg/kg (i.p.) in reducing post-traumatic brain edema, intracranial hypertension, and BBB permeability in a mouse controlled cortical impact model . This established in vivo dosing regimen provides a documented starting point for TBI, neuroinflammation, and BBB integrity studies requiring MLCK pathway modulation.

Myocardial Ischemia-Reperfusion Injury and Cardioprotection Studies

ML-7 is appropriate for ex vivo and in vivo models of myocardial I/R injury, with documented functional recovery of cardiac contractility and proteomic normalization of mitochondrial energy metabolism proteins [1]. The compound's ability to increase succinyl-CoA ligase levels suggests potential metabolic remodeling effects that warrant further investigation in cardiovascular research programs.

Comparative MLCK Inhibitor Studies Requiring Validated Selectivity Benchmark

ML-7 serves as a well-characterized reference compound for benchmarking novel MLCK inhibitors due to its thoroughly documented Ki values (0.3 μM MLCK; 21 μM PKA; 42 μM PKC) . Its 10-fold potency advantage over ML-9 makes it the preferred positive control in MLCK inhibition assays where minimizing off-target kinase activity is essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.